molecular formula C6H6F2N2O3 B13316745 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13316745
M. Wt: 192.12 g/mol
InChI Key: JEWFQSVMDBUJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluoropropyl hydrazine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triflic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to more potent biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of its fluorinated side chain and oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where enhanced stability, bioavailability, and reactivity are desired .

Properties

Molecular Formula

C6H6F2N2O3

Molecular Weight

192.12 g/mol

IUPAC Name

5-(2,2-difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H6F2N2O3/c1-6(7,8)2-3-9-4(5(11)12)10-13-3/h2H2,1H3,(H,11,12)

InChI Key

JEWFQSVMDBUJRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=NO1)C(=O)O)(F)F

Origin of Product

United States

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